molecular formula C4H8ClNO3 B14355916 4-Amino-2-oxobutanoic acid;hydrochloride CAS No. 92614-52-3

4-Amino-2-oxobutanoic acid;hydrochloride

Katalognummer: B14355916
CAS-Nummer: 92614-52-3
Molekulargewicht: 153.56 g/mol
InChI-Schlüssel: BGWOGZHDRVFNAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-oxobutanoic acid;hydrochloride is a fine chemical that can be used as a building block in the synthesis of complex compounds. It is known for its versatility and stability, making it an excellent reaction component and useful intermediate . This compound is also commercially available in high quality and with good stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-oxobutanoic acid;hydrochloride typically involves the reaction of 4-Amino-2-oxobutanoic acid with hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-oxobutanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of 4-Amino-2-oxobutanoic acid, such as oxo derivatives, amine derivatives, and substituted compounds.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-oxobutanoic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving amino acid metabolism and enzyme reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 4-Amino-2-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its stability and versatility as a building block in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial production.

Eigenschaften

CAS-Nummer

92614-52-3

Molekularformel

C4H8ClNO3

Molekulargewicht

153.56 g/mol

IUPAC-Name

4-amino-2-oxobutanoic acid;hydrochloride

InChI

InChI=1S/C4H7NO3.ClH/c5-2-1-3(6)4(7)8;/h1-2,5H2,(H,7,8);1H

InChI-Schlüssel

BGWOGZHDRVFNAU-UHFFFAOYSA-N

Kanonische SMILES

C(CN)C(=O)C(=O)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.